molecular formula C13H24N2O4 B2527523 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid CAS No. 2413864-24-9

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoicacid

Cat. No.: B2527523
CAS No.: 2413864-24-9
M. Wt: 272.345
InChI Key: CLBXRMZQUKCXFD-QVDQXJPCSA-N
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Description

(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid is a Boc-protected amino acid derivative featuring a piperidin-2-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is typically synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), as observed in analogous syntheses of Boc-protected amino acids .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXRMZQUKCXFD-QVDQXJPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The side chain is modified to introduce the piperidine ring through a series of reactions, including nucleophilic substitution and cyclization.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated peptide synthesizers to handle large quantities of reagents and solvents.

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the piperidine ring or reduce any oxidized forms.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its Boc protecting group allows for selective deprotection, facilitating the introduction of various functional groups. This property makes it a valuable intermediate in the design of new pharmaceuticals.

Case Study: Synthesis of Peptide Analogs

In studies focused on peptide analogs, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid has been employed to create modified peptides that exhibit enhanced stability and bioactivity. For instance, researchers have reported its use in synthesizing piperidine-containing peptides that demonstrate improved binding affinity to specific biological targets.

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Properties

A study investigating the antimicrobial activity of various Boc-protected amino acids revealed that derivatives of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid showed significant inhibition against certain bacterial strains. This suggests potential applications in developing new antibiotics.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization.
  • Substitution Reactions: The piperidine ring can be modified to introduce different substituents, tailoring the compound for specific applications.

Table 1: Reaction Types and Conditions

Reaction TypeConditionsOutcome
DeprotectionAcidic conditions (e.g., TFA)Removal of Boc group
Nucleophilic SubstitutionBase-catalyzed reactionsIntroduction of new substituents
Redox ReactionsVarious reagentsModification of functional groups

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Propanoic Acid Side Chain

The primary structural distinction among Boc-protected amino acids lies in the substituent at the third carbon of the propanoic acid backbone. Below is a comparative analysis:

Heterocyclic Substituents
  • This compound is used in peptide synthesis for introducing pyridine-based pharmacophores .
  • (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid (): Molecular Formula: C₁₆H₁₉N₃O₄ Molecular Weight: 317.34 g/mol Properties: The quinazoline moiety, a bicyclic heteroaromatic system, increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Such derivatives are explored in kinase inhibitor design .
Aromatic Substituents
  • (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid (): Molecular Formula: C₁₄H₁₇ClNO₄ Molecular Weight: 298.74 g/mol Properties: The electron-withdrawing chlorine atom on the phenyl ring may stabilize the compound against metabolic oxidation. Chlorophenyl groups are common in antimicrobial and anti-inflammatory agents .
  • (R)-3-(Tert-Butoxycarbonylamino)-2-phenylpropanoic acid (): Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.31 g/mol Properties: The β-phenylalanine backbone mimics natural amino acids, making it useful in peptide-based drug discovery. The bulky Boc group sterically hinders enzymatic degradation .
Aliphatic and Functionalized Substituents
  • (2R)-3-(tert-Butoxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid (Boc-D-Ser(tBu)-OH) (): Molecular Formula: C₁₁H₂₁NO₅ Molecular Weight: 247.29 g/mol Properties: The tert-butoxy group on serine enhances steric protection of the hydroxyl group, preventing undesired side reactions during solid-phase peptide synthesis .

Biological Activity

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid , also known by its CAS number 2413864-24-9 , is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group and a piperidine moiety. This compound is of interest in medicinal chemistry, particularly in the development of peptide-based therapeutics and drug design due to its potential biological activities.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • Purity : Typically >95%
  • Physical Form : Powder
  • Storage Conditions : Recommended at 4°C

Biological Activity Overview

Research into the biological activity of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid has highlighted several key areas:

  • Antimicrobial Activity : In vitro studies suggest that compounds with similar structural motifs exhibit antimicrobial properties against various bacterial strains. The presence of the piperidine ring may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
  • Neuropharmacological Effects : The piperidine structure is often associated with neuroactive compounds. Preliminary studies indicate that derivatives may interact with neurotransmitter systems, potentially modulating synaptic transmission and exhibiting anxiolytic or antidepressant-like effects.
  • Anticancer Potential : Some related compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and negative bacteria
NeuropharmacologicalPotential modulation of serotonin receptors
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antimicrobial Activity

A study conducted on similar Boc-protected amino acids demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism proposed involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study: Neuropharmacological Effects

In a behavioral study involving rodent models, administration of structurally related piperidine derivatives resulted in reduced anxiety-like behaviors, suggesting a potential role in modulating GABAergic transmission. Further pharmacological profiling is required to elucidate specific receptor interactions.

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